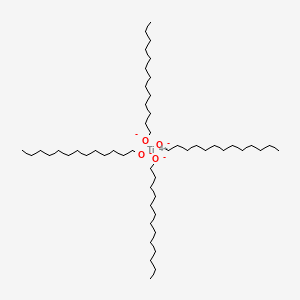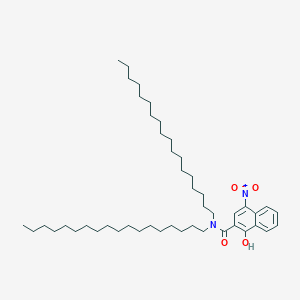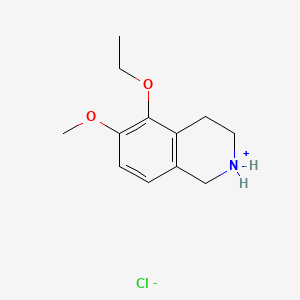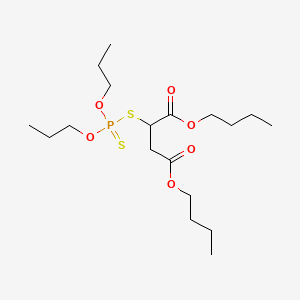
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is an organic compound with the molecular formula C18H35O6PS2. It is also known by its IUPAC name, 1,4-dibutyl 2-{[dipropoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}butanedioate
Méthodes De Préparation
The synthesis of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves multiple steps, typically starting with the reaction of butanedioic acid with dibutyl alcohol to form dibutyl butanedioate. This intermediate is then reacted with dipropoxyphosphinothioyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Applications De Recherche Scientifique
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mécanisme D'action
The mechanism of action of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is unique due to its specific structure and the presence of the dipropoxyphosphinothioyl group. Similar compounds include:
Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: This compound has a similar backbone but different substituents, leading to variations in chemical properties and applications.
Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propionate: Another related compound with different alkyl groups, affecting its reactivity and use.
Propriétés
Numéro CAS |
68413-47-8 |
|---|---|
Formule moléculaire |
C18H35O6PS2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
dibutyl 2-dipropoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C18H35O6PS2/c1-5-9-13-21-17(19)15-16(18(20)22-14-10-6-2)27-25(26,23-11-7-3)24-12-8-4/h16H,5-15H2,1-4H3 |
Clé InChI |
HSVNXSQHXKNAOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)SP(=S)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


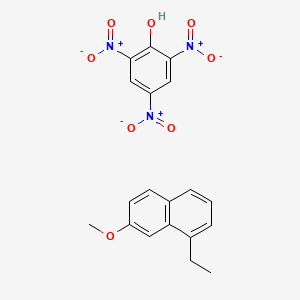
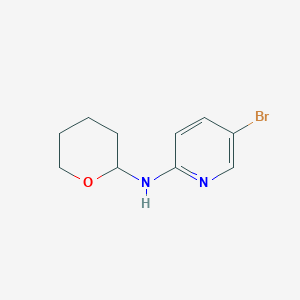
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
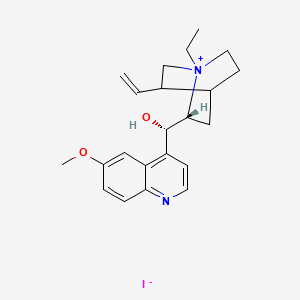


![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
